molecular formula C11H10F6O B1298441 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol CAS No. 67570-38-1

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol

Cat. No. B1298441
CAS RN: 67570-38-1
M. Wt: 272.19 g/mol
InChI Key: CLPUBDXEFYRXMU-UHFFFAOYSA-N
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Description

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol is a compound of interest due to its trifluoromethyl groups, which are often found in biologically active molecules and materials with unique properties. The presence of these groups can significantly influence the physical and chemical behavior of a compound, making it a valuable target for synthesis and application in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related trifluoromethylated compounds has been demonstrated in several studies. For instance, the preparation of 2,2-Bis(trifluoromethyl)-1,3-heterocycles was achieved by reacting 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane with bifunctional compounds such as amino alcohols . Additionally, an efficient enantioselective synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, which shares a similar structural motif with the compound of interest, was developed using Leifsonia xyli CCTCC M 2010241 cells and isopropanol as a co-substrate10.

Molecular Structure Analysis

The molecular structure of compounds containing the bis(trifluoromethyl)phenyl group has been elucidated using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol was determined, revealing strong intermolecular hydrogen bonds that connect molecules into two-dimensional layers . This suggests that similar hydrogen bonding patterns might be expected in the structure of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol.

Chemical Reactions Analysis

The bis(trifluoromethyl)phenyl group has been shown to participate in various chemical reactions. The Julia-Kocienski olefination, for example, employed 3,5-Bis(trifluoromethyl)phenyl sulfones to synthesize tri- and tetrasubstituted olefins . These reactions demonstrate the reactivity of the trifluoromethylated phenyl group in forming carbon-carbon double bonds, which could be relevant for further functionalization of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol.

Physical and Chemical Properties Analysis

The introduction of trifluoromethyl groups to a phenyl ring significantly alters the compound's physical and chemical properties. For instance, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid was found to play a crucial role in catalyzing dehydrative condensation reactions . The electron-withdrawing nature of the trifluoromethyl groups can affect the acidity of adjacent hydroxyl groups and the overall stability of the molecule. Furthermore, the presence of these groups can enhance the lipophilicity and metabolic stability of the compound, making it more suitable for potential pharmaceutical applications.

Scientific Research Applications

Microwave-Assisted Synthesis and Bio-Evaluation

A study by Jha and Ramarao (2017) illustrates the use of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol in the microwave-assisted synthesis of triazole-pyridine hybrid analogues. These compounds exhibited significant antibacterial and antifungal activities, with some being comparable to standard drugs like Ciprofloxacin and Griseofulvin (Jha & Ramarao, 2017).

Catalytic Activities of Dicopper(II) Complexes

Zhang et al. (2007) reported on the synthesis of dicopper(II) complexes using 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol and its derivatives. These complexes were analyzed for their potential in catalyzing oxidation reactions, which is significant for understanding the functional properties of catechol oxidase (Zhang et al., 2007).

Baeyer-Villiger Reactions

In research by Brink et al. (2001), bis[3,5-bis(trifluoromethyl)phenyl] diselenide, a derivative of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol, was utilized as a catalyst in Baeyer-Villiger reactions with hydrogen peroxide. This highlights its role in the efficient oxidation of carbonyl compounds (Brink et al., 2001).

Applications in Polymer Materials

Meier et al. (2003) discussed the use of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol in the creation of nonsymmetric palladium complexes, which were tested for their effectiveness in propene/CO copolymerization, leading to the development of polyketone materials of ultrahigh molecular weight (Meier et al., 2003).

Photoluminescence and Electroluminescence in OLEDs

Xu et al. (2013) synthesized iridium complexes using trifluoromethyl-substituted 2-phenylpyridine, a compound related to 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol. These complexes were used in organic light-emitting diodes (OLEDs) and demonstrated potential applications due to their photoluminescence and electrochemistry properties (Xu et al., 2013).

Antibacterial and Antifungal Activity

Vora and Vyas (2019) synthesized new triazolopyrimidines from a derivative of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol, evaluating them for antibacterial and antifungal activity. Their research contributes to the development of potential pharmaceutical agents (Vora & Vyas, 2019).

Spectroelectrochemical Properties in Phthalocyanine Compounds

Kamiloğlu et al. (2018) explored the synthesis and spectroelectrochemical properties of phthalocyanine compounds derived from 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol. This research aids in understanding the applications of these compounds in electrochemical technologies (Kamiloğlu et al., 2018).

Efficient Synthesis of Key Chiral Intermediates

Shimizu, Sugiyama, and Fujisawa (1996) demonstrated the use of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol in the lipase-mediated kinetic resolution of esters, paving the way for efficient synthesis of chiral intermediates essential in various chemical processes (Shimizu, Sugiyama, & Fujisawa, 1996).

properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F6O/c1-9(2,18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPUBDXEFYRXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347375
Record name 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol

CAS RN

67570-38-1
Record name 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16.10 g (0.659 mol) of magnesium turnings was treated under argon in 450 ml of diethyl ether with 150 g (0.507 mol) of 3,5-bis-trifluoromethylbromobenzene at 33° C. for 1.5 h. Then a solution of 56.0 ml (0.763 mol) of acetone in 100 ml of diethylether was added at 16-22° C. under stirring. 110 ml of 25% Ammonium chloride solution was added at ca. 20° C. after 1.5 h to the reaction mixture and the suspension stirred for 1 h. The organic phase was dried over sodium sulfate, rotary evaporated and finally dried at 35° C. and 10 mbar, affording 136.96 g of 2-(3,5-bis-trifluoromethyl-phenyl)-propan-2-ol, which had a 99.2% purity according to GC analysis. Light yellow crystals, m.p. 59-60° C.
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
110 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DP Kelly, RJ Spear - Australian Journal of Chemistry, 1978 - CSIRO Publishing
Eighteen 1-methyl-1-phenylethyl (cumyl) (1) and 1-phenylethyl (styryl) (2) carbocations have been prepared in known concentration in FSO3H/SbF5 solution from their corresponding …
Number of citations: 33 www.publish.csiro.au

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